Epoxyparvinolide
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Overview
Description
Preparation Methods
Epoxyparvinolide is primarily isolated from the herb Pogostemon parviflorus . The isolation process involves extraction with organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone The crude extract is then subjected to chromatographic techniques to purify the compound
Chemical Reactions Analysis
Epoxyparvinolide undergoes various chemical reactions due to its functional groups. Some of the common reactions include:
Oxidation: The epoxy group in this compound can be oxidized to form diols or other oxidized products.
Reduction: The lactone ring can be reduced to form the corresponding alcohol.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Epoxyparvinolide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Epoxyparvinolide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism are primarily related to the cytoskeleton and cell division processes.
Comparison with Similar Compounds
Epoxyparvinolide belongs to a class of compounds known as sesquiterpenoid lactones. Similar compounds include:
Parvifoline: Another sesquiterpenoid lactone isolated from Pogostemon parviflorus, known for its biological activities.
Friedelin: A triterpenoid with similar structural features, also isolated from Pogostemon parviflorus.
Phytol: An acyclic diterpene alcohol with applications in the synthesis of vitamins E and K.
Sitosterol: A plant sterol with structural similarities and known for its cholesterol-lowering properties.
This compound is unique due to its epoxy group and lactone ring, which confer distinct chemical reactivity and biological activity compared to other sesquiterpenoid lactones.
Properties
IUPAC Name |
4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKXMONMKZDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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